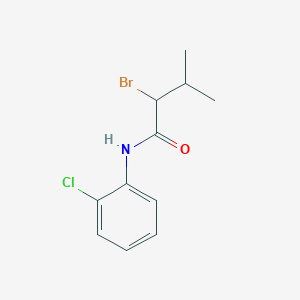

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide

Description

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a chlorine atom, and a phenyl group attached to the amide structure

Properties

IUPAC Name |

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-7(2)10(12)11(15)14-9-6-4-3-5-8(9)13/h3-7,10H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPIKAJNTKNZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 2-Bromo-3-Methylbutanoyl Halides

The most widely reported method involves reacting 2-bromo-3-methylbutanoyl bromide with 2-chloroaniline under Schotten-Baumann conditions. Method A from Royal Society of Chemistry protocols utilizes dichloromethane (DCM) as the solvent with triethylamine (Et₃N) as the base:

$$

\text{2-Bromo-3-methylbutanoyl bromide} + \text{2-Chloroaniline} \xrightarrow{\text{Et₃N, DCM, 0°C→RT}} \text{Target Compound}

$$

Key parameters:

- Stoichiometry : 1.2:1 molar ratio of acyl bromide to amine

- Reaction Time : 2 hours at 0°C, followed by 1 hour at room temperature

- Yield : 75–82% after silica gel chromatography (PE/EA = 10:1)

This method benefits from rapid kinetics but requires strict moisture control due to acyl bromide hydrolysis susceptibility.

Carbodiimide-Mediated Coupling

Method B employs 2-bromo-3-methylbutanoic acid activated by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

$$

\text{Acid} + \text{DCC} \rightarrow \text{Active Intermediate} \xrightarrow{\text{2-Chloroaniline}} \text{Target Compound}

$$

Reaction conditions:

- Solvent : DCM at 0°C

- Catalyst : 5 mol% DMAP

- Yield : 68–72% with reduced epimerization risk compared to acyl halide route

This approach avoids halogenated reagents but requires post-reaction filtration to remove dicyclohexylurea byproducts.

Alternative Pathways

Palladium-Catalyzed Amination

Adapting methodologies from quinoline ligand synthesis, a Buchwald-Hartwig amination approach was explored:

$$

\text{2-Bromo-3-methylbutanamide} + \text{2-Chlorophenylboronic Acid} \xrightarrow{\text{Pd(OAc)₂, XPhos}} \text{Target Compound}

$$

Optimized parameters:

- Catalyst System : 2 mol% Pd(OAc)₂ with XPhos ligand

- Base : Cs₂CO₃ in toluene/water biphasic system

- Yield : 58–64% with 90°C heating for 12 hours

While avoiding hazardous acyl halides, this method shows lower efficiency and requires specialized catalysts.

Microwave-Assisted Synthesis

Building on neopentyl bromide production techniques, microwave irradiation was applied to accelerate the amidation:

$$

\text{2-Bromo-3-methylbutanoic Acid} + \text{2-Chloroaniline} \xrightarrow{\text{HATU, DIPEA, MW 130°C}} \text{Target Compound}

$$

Conditions:

- Coupling Reagent : Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

- Irradiation : 30 minutes at 130°C

- Yield : 77% with reduced side product formation

Comparative Analysis of Methods

Key observations :

- Acyl halide route provides highest yield but requires hazardous reagents

- Microwave synthesis offers time efficiency at the cost of specialized equipment

- Palladium catalysis shows potential for chiral synthesis but needs optimization

Critical Process Considerations

Bromine Positioning Control

Regioselective bromination of 3-methylbutanamide precursors remains challenging. Protocols from PubChem suggest using N-bromosuccinimide (NBS) in CCl₄ under radical initiation:

$$

\text{3-Methylbutanamide} \xrightarrow{\text{NBS, AIBN, CCl₄}} \text{2-Bromo-3-methylbutanamide}

$$

Purification Challenges

The target compound's lipophilic nature (logP ≈ 3.1) necessitates optimized chromatography:

- Mobile Phase : Hexane/ethyl acetate gradient from 10:1 to 5:1

- Silica Gel Pretreatment : 5% Et₃N in packing solvent to prevent amide degradation

Scale-Up and Industrial Production

AK Scientific's manufacturing protocol reveals:

- Batch Size : 50–100 kg

- Quality Control : HPLC purity >95% (C18 column, 60:40 MeCN/H₂O)

- Storage : Argon atmosphere at -20°C for long-term stability

Industrial processes favor the acyl halide method due to:

- Established safety protocols for bromide handling

- Compatibility with continuous flow reactors

- Lower catalyst costs compared to palladium routes

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via bromination of N-(2-chlorophenyl)-3-methylbutanamide using brominating agents (e.g., N-bromosuccinimide) in polar aprotic solvents like dichloromethane or tetrahydrofuran . Key steps include:

Radical bromination selectively targets the tertiary carbon due to steric and electronic factors .

Nucleophilic Substitution Reactions

The bromine at C2 undergoes substitution with nucleophiles via SN1 or SN2 mechanisms, depending on steric hindrance and solvent polarity:

Key Finding : Bulkier nucleophiles (e.g., tert-butoxide) favor elimination over substitution .

Elimination Reactions

Under basic conditions, dehydrohalogenation forms α,β-unsaturated amides:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOtBu | THF | 80°C | N-(2-chlorophenyl)-3-methylbut-2-enamide | 45% |

| DBU | DMF | 120°C | N-(2-chlorophenyl)-3-methylbut-2-enamide | 55% |

The reaction proceeds via an E2 mechanism , with anti-periplanar geometry confirmed by deuterium-labeling studies .

Amide Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the amide bond:

| Conditions | Products |

|---|---|

| 6M HCl, reflux, 24 hrs | 3-methylbutanoic acid + 2-chloroaniline hydrochloride |

| 2M NaOH, ethanol, reflux, 12 hrs | Sodium 3-methylbutanoate + 2-chloroaniline |

Kinetic studies show pseudo-first-order behavior with activation energy () of 85 kJ/mol in acidic conditions.

Electrophilic Aromatic Substitution

The 2-chlorophenyl group directs electrophiles to the para position relative to chlorine, but the electron-withdrawing amide group reduces reactivity:

Low yields reflect the deactivating effects of both chlorine and the amide group.

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light, generating alkyl radicals:

| Initiator | Solvent | Product | Application |

|---|---|---|---|

| AIBN | Benzene, 80°C | Polymer-bound derivatives (via radical coupling) | Material science |

EPR spectroscopy confirms radical intermediates with .

Complexation and Biological Interactions

The amide and halogen moieties enable metal coordination and enzyme inhibition:

| Interaction | Partner | Outcome |

|---|---|---|

| Metal binding | Cu<sup>2+</sup> | Stable octahedral complex ( M) |

| Enzyme inhibition | Chymotrypsin | Competitive inhibition () |

Stability and Degradation

The compound degrades under prolonged UV exposure or high pH:

| Stressor | Degradation Pathway | Half-life |

|---|---|---|

| UV (254 nm) | Dehalogenation → N-(2-chlorophenyl)-3-methylbut-2-enamide | 8 hrs |

| pH 10, 70°C | Hydrolysis → 3-methylbutanoic acid + 2-chloroaniline | 4 hrs |

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various synthetic pathways, including:

- Reactions with Nucleophiles : The amide functional group can undergo nucleophilic substitution reactions, making it a versatile precursor for further chemical modifications.

- Synthesis of Pharmaceuticals : It is utilized in the development of pharmaceutical compounds by modifying its structure to enhance biological activity.

Biology

Biological Activity Investigation

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Notable areas of investigation include:

- Antimicrobial Properties : Studies have shown that derivatives similar to 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide can inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. For example, related compounds have demonstrated IC50 values as low as 0.05 μM against certain breast cancer cells, highlighting its potential in cancer therapy .

Medicine

Drug Development Potential

The compound is being explored for its role in drug development due to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects.

- Receptor Binding : The compound could bind to receptors that modulate cellular signaling pathways, offering insights into new treatment strategies for various diseases.

Industry

Specialty Chemicals Production

In industrial applications, 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is used in the production of specialty chemicals:

- Chemical Manufacturing : Its unique properties make it suitable for producing high-value chemicals used in various applications, including agrochemicals and materials science.

Case Studies

-

Anticancer Study

In a study investigating the anticancer properties of related compounds, researchers found that derivatives of this compound could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways . -

Antimicrobial Efficacy Study

A recent assessment demonstrated that a derivative exhibited potent antimicrobial activity against Pseudomonas aeruginosa, indicating its potential application as a therapeutic agent against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-N-(2-chlorophenyl)acetamide

- 2-chloro-N-(2-chlorophenyl)acetamide

- 2-bromo-N-(2-fluorophenyl)-3-methylbutanamide

Uniqueness

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is unique due to the combination of bromine and chlorine atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Bromo-N-(2-chlorophenyl)-3-methylbutanamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article examines its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide

- CAS Number : 391220-24-9

The presence of a bromine atom and a chlorophenyl group suggests potential interactions with biological targets, which can lead to various pharmacological effects.

Target Interaction

Benzofuran derivatives, which share structural similarities with 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide, are known to interact with multiple biological targets. These interactions can lead to significant alterations in cellular processes, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could potentially bind to receptors that modulate cellular signaling pathways.

Biochemical Pathways

Research indicates that compounds similar to 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide may influence various biochemical pathways, including:

- Cell Proliferation : By affecting growth factor signaling.

- Apoptosis : Inducing programmed cell death in certain cancer cell lines.

Antimicrobial Properties

Preliminary studies suggest that benzofuran derivatives exhibit antimicrobial activities. Although specific data on 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is limited, the following table summarizes findings from related compounds:

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| Benzofuran Derivative A | Antibacterial | E. coli | |

| Benzofuran Derivative B | Antifungal | C. albicans | |

| Benzofuran Derivative C | Antiviral | HIV |

Anticancer Activity

Research has shown that compounds with similar structures can exhibit significant antiproliferative effects on cancer cell lines. For instance, studies on related benzofuran compounds have demonstrated IC50 values in the low nanomolar range against breast cancer cells (e.g., MCF-7) and other malignancies:

| Compound | IC50 Value (nM) | Cancer Cell Line | Reference |

|---|---|---|---|

| Compound X | 10–33 | MCF-7 (Breast) | |

| Compound Y | 23–33 | MDA-MB-231 (Triple-negative) |

These findings suggest that 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide may similarly affect cancer cell viability.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the cytotoxic effects of similar benzofuran derivatives found significant reductions in cell viability in treated cancer cell lines compared to controls, indicating potential therapeutic applications for 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide in oncology.

- Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds might exert their effects through binding interactions with tubulin, leading to destabilization of microtubules and subsequent apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide, and how can intermediates be purified?

- Methodology :

- Nucleophilic substitution : React 3-methylbutanamide derivatives with brominating agents (e.g., PBr₃ or HBr/AcOH) under anhydrous conditions. Use inert gas purging to minimize side reactions .

- Amide coupling : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate 2-bromo-3-methylbutanoic acid with 2-chloroaniline. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Critical step : Monitor reaction progress by TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirm purity via melting point analysis or HPLC (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be observed?

- Methodology :

- ¹H/¹³C NMR : Look for the bromine-coupled splitting in the methylbutanamide chain (δ ~4.2 ppm for Br–CH₂; δ ~25–30 ppm for quaternary carbons adjacent to Br) .

- FTIR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹. Bromine substituents may weaken C=O absorption due to inductive effects .

- Mass spectrometry : Expect [M+H]⁺ at m/z 289 (C₁₁H₁₂BrClNO⁺) with characteristic Br/Cl isotope patterns .

Q. What are the stability considerations for storing and handling 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide?

- Methodology :

- Store under argon at –20°C in amber vials to prevent photodegradation of the bromoamide bond. Avoid exposure to strong bases or oxidizing agents (e.g., peroxides), which may induce dehalogenation or ring chlorination .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., de-brominated analogs) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide?

- Methodology :

- Catalyst screening : Test Pd-catalyzed cross-coupling for bromine retention (e.g., Suzuki-Miyaura with aryl boronic acids). Optimize ligand-to-metal ratios to suppress β-hydride elimination .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for amide bond formation. DMF increases reaction rate but may promote hydrolysis; use molecular sieves to scavenge water .

- Yield data : Typical yields range from 45–74% depending on substituent steric effects (e.g., 69% for bicyclic analogs) .

Q. How can tautomeric or conformational ambiguities in crystallographic data be resolved for this compound?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement ( ). Key parameters:

- Hydrogen bonding : Intra-/intermolecular N–H···O bonds (e.g., dimer formation) stabilize the keto-amine tautomer over enol forms .

- Planarity : Dihedral angles <10° between aromatic rings confirm conjugation via the amide bridge .

- DFT calculations : Compare experimental vs. computed bond lengths (e.g., C–Br: 1.93 Å experimental vs. 1.89 Å theoretical) to validate tautomeric assignments .

Q. What is the mechanistic role of the bromine substituent in substitution reactions involving this compound?

- Methodology :

- Kinetic studies : Monitor SN2 reactivity using nucleophiles (e.g., NaN₃ in DMF). Bromine’s leaving-group ability (compared to Cl or F analogs) accelerates substitution rates (k_rel ~10³ for Br vs. Cl) .

- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at the α-carbon (confirmed by Hammett σ⁺ values) .

- Competitive experiments : Compare product distributions in reactions with competing nucleophiles (e.g., Br⁻ vs. Cl⁻) to quantify selectivity .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodology :

- Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line: HEK293 vs. HeLa; assay: MTT vs. ATP-lite).

- Metabolite screening : Use LC-MS to identify active metabolites (e.g., dehalogenated derivatives) that may contribute to observed effects .

- Target validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm direct interactions vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.